1-Bromo-4,4,4-trifluorobutane

Description

The exact mass of the compound 4-Bromo-1,1,1-trifluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

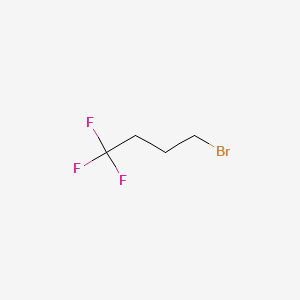

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,1-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAQXHNJOFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334529 | |

| Record name | 4-Bromo-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-81-5 | |

| Record name | 4-Bromo-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,1,1-trifluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Bromo-4,4,4-trifluorobutane" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4,4,4-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 406-81-5) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a reactive bromine atom and a stable trifluoromethyl group, makes it a valuable building block for introducing trifluorobutyl moieties into more complex molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, general experimental methodologies for their determination, and a visualization of its structural characteristics relevant to its chemical reactivity.

Chemical Identity and Structure

This compound is a colorless liquid with a faint, sweet odor.[3] Its structure consists of a four-carbon chain with a bromine atom at one end and a trifluoromethyl group at the other.[2][3]

-

IUPAC Name: 4-bromo-1,1,1-trifluorobutane[4]

-

CAS Number: 406-81-5[5]

-

Synonyms: 4,4,4-Trifluoro-1-bromobutane, 4,4,4-Trifluorobutyl bromide[1][4]

-

InChIKey: DBCAQXHNJOFNGC-UHFFFAOYSA-N[4]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This data is essential for designing synthetic routes, understanding its behavior in different solvents, and for purification processes.

| Property | Value | Source(s) |

| Molecular Weight | 190.99 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1][6][7] |

| Boiling Point | 103 - 105 °C | [1][6] |

| Density | 1.555 g/cm³ | [1] |

| Refractive Index (@ 20°C) | 1.3820 | [1][7] |

| Melting Point | No data available | [6] |

| Water Solubility | Sparingly soluble / Not miscible | [3] |

| Purity | ≥ 97.5% - 99% | [1][7] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, the following are standard methodologies used to determine the key properties listed above.

-

Boiling Point Determination: The boiling point is typically measured at atmospheric pressure using distillation. A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which it actively boils and condenses) is recorded. For accuracy, the thermometer is placed so that the bulb is just below the level of the side-arm of the distillation flask.

-

Density Measurement: The density of a liquid can be determined using a pycnometer or a digital density meter. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the known volume. Digital density meters measure the oscillation of a U-shaped tube filled with the sample to determine its density.

-

Refractive Index Measurement: The refractive index is measured using a refractometer, often an Abbé refractometer. A small drop of the liquid is placed on the prism, and light is passed through it. The instrument measures the angle at which the light is bent (refracted), which is a characteristic property of the substance. The measurement is typically temperature-controlled, commonly at 20°C.

-

Purity Analysis (Gas Chromatography - GC): The purity, or assay, is most commonly determined by Gas Chromatography (GC). A small, volatilized sample is injected into a long column. An inert carrier gas flows through the column. Different components of the sample travel through the column at different rates depending on their chemical properties. A detector at the end of the column records the time and amount of each component, allowing for the calculation of the percentage purity of the target compound.[7]

Chemical Reactivity and Applications

The physicochemical properties of this compound directly influence its reactivity and utility as a chemical intermediate.

-

Reactive Site: The carbon-bromine bond is the primary site of reactivity. Bromine is a good leaving group, making the compound an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[1][2] This allows for the straightforward introduction of the 4,4,4-trifluorobutyl group into various molecules.

-

Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic. Its incorporation into drug candidates can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity.[8]

-

Applications: Due to these features, this compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] It is also used in materials science for creating specialty polymers and coatings with enhanced thermal and chemical resistance.[1]

Visualization of Structural Features

The following diagram illustrates the key structural components of this compound and their relationship to its primary chemical function as an alkylating agent.

Caption: Key functional groups of this compound and their influence on its chemical properties.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[5][9] If exposed to high temperatures, it may emit toxic fumes.[3]

Conclusion

This compound is a versatile and valuable reagent for modern chemical synthesis. Its well-defined physicochemical properties, dominated by the reactivity of its bromine atom and the stabilizing effects of the trifluoromethyl group, make it a preferred building block for developing advanced materials and biologically active molecules. A thorough understanding of its properties and safe handling procedures is crucial for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. L10237.03 [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"1-Bromo-4,4,4-trifluorobutane" synthesis and characterization

An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane: Synthesis and Characterization

Introduction

This compound is a fluorinated organic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1] This guide provides a detailed overview of a common synthetic route to this compound and the analytical methods used for its characterization.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₆BrF₃ |

| Molecular Weight | 190.99 g/mol [5] |

| CAS Number | 406-81-5[4] |

| Appearance | Clear, colorless to yellow liquid[3] |

| Refractive Index (n20/D) | 1.3800-1.3845[3] |

| Purity (by GC) | ≥97.5%[3] |

Synthesis of this compound

A plausible and widely used method for the synthesis of 1-bromoalkanes from primary alcohols is the reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[6] The following is a representative experimental protocol for the synthesis of this compound from its precursor, 4,4,4-trifluorobutan-1-ol.

Reaction Scheme

3 CF₃CH₂CH₂CH₂OH + PBr₃ → 3 CF₃CH₂CH₂CH₂Br + H₃PO₃

Experimental Protocol

Materials:

-

4,4,4-trifluorobutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4,4-trifluorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Characterization

A thorough characterization is necessary to confirm the structure and purity of the synthesized this compound. The expected outcomes from various spectroscopic techniques are detailed below.

Spectroscopic Data

The predicted spectroscopic data for this compound are summarized in Table 2.

| Technique | Data Type | Predicted Values and Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (triplet, 2H, -CH ₂Br), ~2.5 ppm (multiplet, 2H, -CH ₂-), ~2.3 ppm (multiplet, 2H, -CH ₂CF₃) |

| ¹³C NMR | Chemical Shift (δ) | ~126 ppm (quartet, -C F₃), ~34 ppm (quartet, -C H₂CF₃), ~31 ppm (-C H₂-), ~29 ppm (-C H₂Br) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 2975-2850 cm⁻¹ (C-H stretching), 1350-1150 cm⁻¹ (C-F stretching), 650-550 cm⁻¹ (C-Br stretching)[7] |

| Mass Spectrometry | m/z | 190/192 (M⁺, molecular ion with ⁷⁹Br/⁸¹Br isotopes), 111 (M⁺ - Br), further fragmentation[8][9] |

General Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is analyzed to identify the presence of characteristic functional groups based on their vibrational frequencies.[7]

-

Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are determined to confirm the molecular weight and deduce the structure. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern.[8][9]

Visual Workflows

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization Workflow

Caption: A standard workflow for the characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. azooptics.com [azooptics.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data of 1-Bromo-4,4,4-trifluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organofluorine compound 1-Bromo-4,4,4-trifluorobutane. The information detailed herein is essential for the structural elucidation and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet (t) | 2H | -CH₂-Br |

| ~2.4 | Multiplet (m) | 2H | -CH₂-CH₂-Br |

| ~2.2 | Multiplet (m) | 2H | -CF₃-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~125 | Quartet (q) | -CF₃ |

| ~33 | Triplet (t) | -CH₂-Br |

| ~30 | Triplet (t) | -CH₂-CH₂-Br |

| ~28 | Triplet of Quartets (tq) | -CF₃-CH₂- |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 | Triplet (t) | -CF₃ |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch |

| ~1450 | Medium | C-H bend |

| ~1250 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

| ~650 | Medium | C-Br stretch |

Data sourced from FTIR spectra available on PubChem, acquired using a Bruker Tensor 27 FT-IR instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 192/190 | Moderate | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br) |

| 111 | High | [M-Br]⁺ |

| 91 | High | [C₄H₄F₂]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Data based on GC-MS information from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: The spectrum is acquired over a wide spectral range (e.g., +50 to -250 ppm) due to the large chemical shift dispersion of fluorine. Proton decoupling can be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid sample, a thin film of this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For this volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities and the solvent.

-

Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1,1,1-trifluorobutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an overview of the synthetic applications of 1-Bromo-4,4,4-trifluorobutane (CAS No. 406-81-5). This fluorinated organic compound is a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials due to its ability to introduce the trifluoromethylbutyl group into molecular structures.[1]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is characterized by the presence of a bromine atom and a trifluoromethyl group, which impart unique reactivity and properties.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆BrF₃ | [2][5] |

| Molecular Weight | 190.99 g/mol | [2][6] |

| CAS Number | 406-81-5 | [2][3][4] |

| Appearance | Clear colorless or white to yellow liquid | [1][2] |

| Boiling Point | 103 - 105 °C | [2][5] |

| Density | 1.555 g/cm³ | [2] |

| Refractive Index | 1.3820 (@ 20°C) | [1][2] |

| Water Solubility | Not miscible in water | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The compound is a skin, eye, and respiratory irritant.[4][5][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5][6] |

Precautionary Statements: [4][5][7]

-

P261: Avoid breathing fumes, mist, spray, vapors.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[4][5][7]

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]

-

Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7]

-

Do not eat, drink, or smoke when using this product.[4]

Storage Conditions

-

Keep the container tightly closed to prevent moisture ingress.[4][7]

-

Store away from incompatible materials such as strong oxidizing agents.[4][8]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate unnecessary personnel.[4][5]

-

Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[4][5] Do not let the product enter drains.[9]

Experimental Protocols: Synthetic Applications

This compound is a versatile reagent primarily used for introducing the 4,4,4-trifluorobutyl moiety into organic molecules. This is typically achieved through nucleophilic substitution reactions or by forming an organometallic reagent, such as a Grignard reagent, for subsequent reactions.[1][5]

Representative Protocol for Nucleophilic Substitution

The following is a representative, non-validated protocol for a nucleophilic substitution reaction using this compound with a generic nucleophile (Nu-). This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and reaction conditions.

Objective: To synthesize a 4,4,4-trifluorobutylated compound via nucleophilic substitution.

Materials:

-

This compound

-

Nucleophile (e.g., a sodium phenoxide, a sodium thiophenoxide, or a primary/secondary amine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

-

Charge the flask with the nucleophile (1.0 equivalent) and the anhydrous solvent.

-

Stir the mixture under an inert atmosphere.

-

Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired 4,4,4-trifluorobutylated compound.

Formation of a Grignard Reagent

This compound can be used to prepare the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide. This organometallic intermediate can then react with various electrophiles (e.g., aldehydes, ketones, esters, CO₂) to form new carbon-carbon bonds.[7][10] The general procedure involves the reaction of this compound with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.[2][10]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Stability and Reactivity

This compound is stable under normal storage conditions.[5] However, it should be kept away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][8] Hazardous decomposition products that may be formed under fire conditions include carbon monoxide, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide.[8]

Toxicological Information

There is limited specific toxicological data available for this compound. The primary known health effects are irritation to the skin, eyes, and respiratory system.[4][5][7] It is not classified as a carcinogen by ACGIH, IARC, or NTP.[8]

Conclusion

This compound is a valuable synthetic intermediate with important applications in the pharmaceutical and agrochemical industries. Its handling requires strict adherence to safety protocols due to its irritant properties. By following the guidelines outlined in this technical guide, researchers and scientists can safely utilize this compound to advance their research and development efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane

This guide provides essential information regarding the chemical properties of 1-Bromo-4,4,4-trifluorobutane, a key fluorinated compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize fluorinated compounds in their work.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₄H₆BrF₃[1][2][3][4] |

| Molecular Weight | 190.99 g/mol [2][3][4] |

| Monoisotopic Mass | 189.96050 Da[1][3] |

| Appearance | Clear colorless or white to yellow liquid[2] |

| Boiling Point | 103 - 105 °C[2] |

| Density | 1.555 g/mL[2] |

| CAS Number | 406-81-5[1][2][3] |

Chemical Structure

The structural formula of this compound is a butane chain where one terminal methyl group is substituted with three fluorine atoms, and the other terminal carbon is bonded to a bromine atom. This unique structure, particularly the trifluoromethyl group, enhances the stability and performance of molecules into which it is incorporated.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-4,4,4-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-4,4,4-trifluorobutane (CAS No. 406-81-5). This fluorinated organic compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its physicochemical properties essential for its effective application. This document consolidates available data on its solubility in aqueous and organic solvents and discusses its chemical stability under various conditions. Furthermore, it outlines standardized experimental protocols for the precise determination of these properties, adhering to internationally recognized guidelines.

Introduction

This compound is a colorless liquid with the chemical formula C4H6BrF3. Its structure, featuring a trifluoromethyl group, imparts unique properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A clear understanding of the solubility and stability of this reagent is paramount for its handling, storage, and application in synthetic chemistry, particularly in the context of drug development where reaction conditions and formulations are critical.

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. Based on available data and the general principles of solubility for halogenated alkanes, the solubility profile of this compound is summarized below.

Aqueous Solubility

This compound is reported to be sparingly soluble or not miscible in water.[1] This low aqueous solubility is characteristic of haloalkanes. The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the energy released upon the formation of new interactions between the haloalkane and water.

Solubility in Organic Solvents

As a general trend for haloalkanes, this compound is expected to be soluble in a range of common organic solvents. This is due to the "like dissolves like" principle, where the intermolecular forces in the haloalkane and the organic solvent are of a similar nature (van der Waals forces and dipole-dipole interactions).

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble |

| Polar Protic | Methanol, Ethanol | Soluble |

| Nonpolar | Hexane, Toluene | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Aqueous | Water | Sparingly Soluble / Immiscible |

Stability Profile

The stability of this compound is a key consideration for its storage and handling, as well as for its use in chemical reactions.

General Stability

Under recommended storage conditions, in a cool, dry, and well-ventilated area away from direct light, this compound is a stable compound.

Incompatibility

The compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2] Contact with these substances can lead to decomposition.

Thermal Decomposition

Exposure to high temperatures can cause decomposition, leading to the emission of toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide.[2]

Photochemical Stability

While specific photodegradation studies on this compound are not widely published, the carbon-bromine bond can be susceptible to cleavage upon exposure to UV light.

Experimental Protocols

To obtain precise quantitative data on the solubility and stability of this compound, standardized experimental protocols should be followed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Apparatus: Constant temperature bath, analytical balance, pH meter, and an appropriate analytical instrument (e.g., GC, HPLC).

-

Procedure (Flask Method):

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

Allow the mixture to stand to separate the phases.

-

Carefully sample the aqueous phase, ensuring no undissolved substance is included.

-

Analyze the concentration of this compound in the sample using a validated analytical method.

-

Repeat the determination at different temperatures if required.

-

Stability Testing

This test determines the rate of hydrolysis of a chemical in aqueous solutions at different pH values.

-

Principle: The test substance is dissolved in a series of buffer solutions at various pH levels (e.g., 4, 7, and 9) and maintained at a constant temperature. The concentration of the test substance is measured at different time intervals to determine the rate of hydrolysis.

-

Procedure:

-

Prepare buffer solutions at the desired pH values.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions at a constant temperature.

-

At specific time points, withdraw aliquots and analyze the concentration of the remaining this compound.

-

Calculate the hydrolysis rate constant (k) for each pH.

-

This guideline is used to determine the potential for a chemical to be degraded by sunlight in an aqueous environment.

-

Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the substance is monitored over time to determine the rate of photodegradation.

-

Procedure:

-

Prepare an aqueous solution of this compound.

-

Expose the solution to a calibrated light source (e.g., xenon arc lamp) in a temperature-controlled chamber.

-

Run a dark control in parallel to account for non-photolytic degradation.

-

At various time intervals, sample the solutions and analyze for the concentration of the parent compound and any major degradation products.

-

Calculate the photodegradation rate constant and half-life.

-

Signaling Pathways of Degradation

While specific degradation pathways for this compound have not been extensively elucidated in the literature, potential degradation mechanisms can be inferred based on its chemical structure.

Hydrolysis

Under aqueous conditions, particularly at elevated temperatures or extreme pH, this compound can undergo nucleophilic substitution (hydrolysis) to replace the bromine atom with a hydroxyl group, forming 4,4,4-trifluorobutan-1-ol.

Photodegradation

Upon absorption of UV radiation, the C-Br bond, being the weakest bond in the molecule, is likely to undergo homolytic cleavage, generating a 4,4,4-trifluorobutyl radical and a bromine radical. These radical species can then participate in a variety of secondary reactions.

Conclusion

This compound is a valuable reagent with a solubility profile characteristic of halogenated alkanes, being sparingly soluble in water and soluble in common organic solvents. It is stable under standard storage conditions but is susceptible to degradation in the presence of strong reagents and at elevated temperatures. For precise quantitative analysis of its solubility and stability, adherence to standardized protocols, such as the OECD guidelines, is strongly recommended. Further research to generate specific quantitative data for this compound would be highly beneficial for its broader application in research and development.

References

1-Bromo-4,4,4-trifluorobutane: A Versatile Fluorinated Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4,4,4-trifluorobutane has emerged as a pivotal fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a terminal trifluoromethyl group and a reactive bromo substituent makes it an invaluable synthon for introducing the 4,4,4-trifluorobutyl moiety. This strategic incorporation can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and applications in medicinal chemistry and materials science.

Introduction

The strategic introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in modern drug discovery and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key molecular properties such as lipophilicity, acidity/basicity, and metabolic stability.[3][4] this compound (CAS No. 406-81-5) serves as a readily accessible and versatile reagent for introducing the trifluoromethylbutyl fragment, enabling chemists to explore novel chemical space and design next-generation molecules with enhanced performance characteristics.[3][5] This guide will delve into the technical details of this important building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6BrF3 | [5][6] |

| Molecular Weight | 190.99 g/mol | [5][7] |

| CAS Number | 406-81-5 | [5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [5][8] |

| Boiling Point | 103 - 105 °C | [5] |

| Density | 1.555 g/mL | [5] |

| Refractive Index | 1.3800 - 1.3845 @ 20°C | [5][8] |

| Solubility | Sparingly soluble in water | [6] |

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can be valuable for process development and cost analysis. A common laboratory-scale synthesis involves the radical addition of hydrogen bromide to 4,4,4-trifluorobut-1-ene.

Experimental Protocol: Radical Addition of HBr to 4,4,4-Trifluorobut-1-ene

Materials:

-

4,4,4-Trifluorobut-1-ene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Radical initiator (e.g., dibenzoyl peroxide or AIBN)

-

Anhydrous solvent (e.g., hexane or heptane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

A solution of 4,4,4-trifluorobut-1-ene and a catalytic amount of a radical initiator in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

The reaction mixture is cooled in an ice bath.

-

Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise, while stirring. The reaction is typically exothermic and should be controlled.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or TLC).

-

The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of transformations.

Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions, where the bromide is displaced by a wide range of nucleophiles to introduce the 4,4,4-trifluorobutyl group.[3][5]

Caption: General scheme of nucleophilic substitution.

Common Nucleophiles:

-

O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

-

N-Nucleophiles: Amines, amides, and azides to form substituted amines and other nitrogen-containing compounds.

-

S-Nucleophiles: Thiols and thiolates to form thioethers.

-

C-Nucleophiles: Enolates, organometallics, and cyanides to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of a 4,4,4-Trifluorobutyl Ether

Materials:

-

This compound

-

An alcohol or phenol

-

A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Separatory funnel

Procedure:

-

To a stirred suspension of a base (e.g., sodium hydride, 1.2 eq.) in an anhydrous solvent (e.g., DMF) in a round-bottom flask, the alcohol or phenol (1.0 eq.) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

-

This compound (1.1 eq.) is added to the reaction mixture.

-

The reaction is heated (e.g., to 60-80 °C) and monitored by TLC or GC until the starting material is consumed.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired ether.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, which is a powerful carbon nucleophile for the formation of new carbon-carbon bonds.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L10237.03 [thermofisher.com]

An In-depth Technical Guide to the Reactivity and Functional Groups of 1-Bromo-4,4,4-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4,4,4-trifluorobutane is a key building block in modern organic synthesis, prized for its versatile reactivity and the desirable physicochemical properties conferred by its trifluoromethyl group. This technical guide provides a comprehensive overview of the core reactivity and functional group characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its synthetic applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective utilization in the laboratory.

Introduction

This compound, with the chemical formula C₄H₆BrF₃, is a colorless liquid that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is characterized by two key functional groups: a primary alkyl bromide and a terminal trifluoromethyl group. This unique combination of functionalities dictates its chemical behavior, making it a valuable synthon for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecular scaffolds. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide will delve into the specific reactivity of this compound, focusing on its participation in nucleophilic substitution reactions and the formation of organometallic reagents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 406-81-5 | [1][2] |

| Molecular Formula | C₄H₆BrF₃ | [1][2] |

| Molecular Weight | 190.99 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 103-105 °C at 760 mmHg | |

| Density | 1.555 g/cm³ | |

| Refractive Index | 1.3800-1.3845 @ 20°C | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | The spectrum shows four distinct signals corresponding to the four different proton environments in the molecule. | [4] |

| ¹³C NMR | The spectrum displays four signals, one for each of the unique carbon atoms. | [4] |

| ¹⁹F NMR | A single signal is observed due to the three equivalent fluorine atoms of the trifluoromethyl group. | [5][6][7] |

| IR Spectroscopy | Characteristic C-Br stretching vibrations are observed in the fingerprint region (~550-750 cm⁻¹). C-H stretching and bending vibrations are also present. | [8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine. |

Core Reactivity and Functional Groups

The reactivity of this compound is dominated by the interplay of its two primary functional groups: the bromo group and the trifluoromethyl group.

The Bromo Group: A Handle for Nucleophilic Substitution

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This makes the compound an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[9] A wide variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of 4,4,4-trifluorobutyl-substituted compounds.

Caption: General scheme of nucleophilic substitution on this compound.

Table 3: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Azide | Sodium Azide (NaN₃) | 1-Azido-4,4,4-trifluorobutane | DMF, Heat | >95% |

| Amine (Primary) | R-NH₂ (excess) | N-(4,4,4-Trifluorobutyl)amine | Ethanol, Sealed tube, Heat | Varies |

| Alkoxide | R-ONa | 4,4,4-Trifluorobutyl ether | Anhydrous alcohol or THF | Good to Excellent |

| Phenoxide | Sodium Phenoxide (PhONa) | 4,4,4-Trifluorobutyl phenyl ether | DMF or Acetonitrile, Heat | High |

| Cyanide | Sodium Cyanide (NaCN) | 5,5,5-Trifluoropentanenitrile | DMSO, Heat | Good |

The Trifluoromethyl Group: Influencing Reactivity and Properties

The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a significant influence on the reactivity of the molecule. It deactivates the adjacent methylene group towards oxidation and can influence the acidity of neighboring C-H bonds. More importantly, the incorporation of the CF₃ group into organic molecules is a key strategy in drug design to modulate properties such as:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability.

-

Binding Affinity: The electrostatic properties of the CF₃ group can lead to favorable interactions with biological targets.

Key Synthetic Applications and Experimental Protocols

Grignard Reagent Formation and Subsequent Coupling Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide. This organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles.

Caption: Workflow for Grignard reagent formation and subsequent coupling reaction.

Experimental Protocol: Synthesis of 1-Phenyl-5,5,5-trifluoropentan-1-ol via Grignard Reaction

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Phenyl-5,5,5-trifluoropentan-1-ol. Expected Yield: 70-85%.[1]

-

Table 4: Representative Grignard Coupling Reactions

| Electrophile | Product | Expected Yield (%) |

| Benzaldehyde | 1-Phenyl-5,5,5-trifluoropentan-1-ol | 70 - 85[1] |

| Acetone | 2-Methyl-6,6,6-trifluorohexan-2-ol | 65 - 80 |

| Carbon Dioxide (solid) | 5,5,5-Trifluoropentanoic acid | 60 - 75 |

Synthesis of Trifluoromethylated Heterocycles

This compound serves as a valuable precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds. The general strategy involves a nucleophilic substitution reaction with a bifunctional nucleophile, followed by an intramolecular cyclization.

Caption: General pathway for the synthesis of trifluoromethylated heterocycles.

Experimental Protocol: Synthesis of 3-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole

This is a conceptual multi-step synthesis that illustrates the potential application of this compound in heterocyclic synthesis.

-

Synthesis of 5,5,5-Trifluoropentanenitrile: React this compound with sodium cyanide in DMSO.

-

Formation of N-hydroxy-5,5,5-trifluoropentanimidamide: Treat the nitrile with hydroxylamine.

-

Cyclization: React the N-hydroxyimidamide with an orthoformate to yield the 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality, comprising a reactive bromo group and a property-enhancing trifluoromethyl group, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its core reactivity, including quantitative data for key reactions and detailed experimental protocols. The ability to readily introduce the 4,4,4-trifluorobutyl moiety into diverse molecular architectures makes this compound an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development, where the strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles. The provided workflows and protocols are intended to serve as a practical resource for the effective application of this compound in the synthesis of novel and functionalized molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,4,4-trifluorobutane is a halogenated hydrocarbon that has emerged as a valuable building block in modern organic synthesis.[1] Its unique structure, featuring a terminal trifluoromethyl group and a reactive bromine atom, allows for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of organic molecules.[2] The presence of the trifluoromethyl group can significantly enhance the chemical and physical properties of the target compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This makes this compound a particularly attractive reagent in the development of novel pharmaceuticals and agrochemicals.[1][2] It also finds applications in materials science for the synthesis of specialty polymers and coatings with enhanced thermal and chemical resistance.[2]

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations, a summary of its physical and chemical properties, and essential safety and handling information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆BrF₃ | [1] |

| Molecular Weight | 190.99 g/mol | [1] |

| CAS Number | 406-81-5 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 103-105 °C | [5] |

| Solubility | Sparingly soluble in water | [1] |

Applications in Organic Synthesis

This compound is a versatile reagent that participates in a variety of organic transformations, primarily through reactions involving the carbon-bromine bond. These include nucleophilic substitutions, organometallic reactions, and cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles, providing a straightforward method for the introduction of the 4,4,4-trifluorobutyl group.

-

Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding 4,4,4-trifluorobutyl ethers.

-

Amine Alkylation: Primary and secondary amines can be alkylated to afford the corresponding N-(4,4,4-trifluorobutyl)amines.

-

Azide Formation: Displacement with sodium azide provides 4,4,4-trifluorobutyl azide, a precursor to other nitrogen-containing compounds.

-

Ester Synthesis: Carboxylate salts can be used to form 4,4,4-trifluorobutyl esters.

Caption: General scheme for nucleophilic substitution reactions.

Organometallic Reactions

This compound serves as a precursor to organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent produces the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide. This reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters.[2][6][7][8][9]

-

Barbier Reaction: In a one-pot procedure, this compound can be reacted with a metal (e.g., magnesium, zinc, indium) in the presence of a carbonyl compound to directly form the corresponding alcohol.[10][11]

Caption: Pathways for Grignard and Barbier reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules.

-

Kumada Coupling: The Grignard reagent derived from this compound can be coupled with aryl or vinyl halides.[12][13][14]

-

Negishi Coupling: After conversion to an organozinc reagent, it can be coupled with various organic halides.[6][15][16]

-

Stille Coupling: As an organostannane derivative, it can react with organic halides.[4][17][18][19]

-

Buchwald-Hartwig Amination: Direct coupling with amines to form C-N bonds.[8][9][20][21][22]

-

Ullmann Condensation: Copper-catalyzed coupling with alcohols, thiols, or amines.[23][24]

Caption: General workflow for cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales.

General Procedure for Nucleophilic Substitution: Synthesis of a 4,4,4-Trifluorobutyl Ether

-

Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired alcohol or phenol (1.0 eq.), a suitable base (e.g., sodium hydride, potassium carbonate; 1.2 eq.), and a dry aprotic solvent (e.g., DMF, THF).

-

Reaction Initiation: Stir the mixture at room temperature until the deprotonation is complete.

-

Addition of Alkylating Agent: Add this compound (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Grignard Reagent Formation and Reaction

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction.[2]

-

Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with an Electrophile:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of the electrophile (e.g., an aldehyde or ketone; 0.9 eq.) in the same anhydrous solvent dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin, eye, and respiratory irritation.[1] It is important to note that if exposed to high temperatures, it may emit toxic fumes.[1]

-

Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl group in organic synthesis. Its utility in nucleophilic substitution, organometallic chemistry, and a variety of cross-coupling reactions makes it an indispensable tool for medicinal chemists, agrochemical scientists, and materials researchers. The strategic incorporation of the trifluoromethyl moiety can lead to the development of molecules with enhanced biological activity and improved physicochemical properties. Proper handling and adherence to safety protocols are essential when working with this compound. As the demand for fluorinated organic molecules continues to grow, the importance of this compound in synthetic chemistry is expected to increase further.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. scispace.com [scispace.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. adichemistry.com [adichemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 11. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. researchgate.net [researchgate.net]

- 15. CN110002968B - Method for preparing fluorine-containing ether - Google Patents [patents.google.com]

- 16. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]

- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 21. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical substructures that enrich for biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4,4,4-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,4,4-trifluorobutane is a valuable building block in organic synthesis, particularly for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecules. This functional group can significantly alter the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving this compound with various nucleophiles.

Reaction Workflow

The general workflow for a nucleophilic substitution reaction with this compound involves the reaction of a nucleophile with the electrophilic carbon atom attached to the bromine. The reaction typically proceeds via an S(_N)2 mechanism.

Caption: General workflow for nucleophilic substitution.

N-Alkylation Reactions

The introduction of a 4,4,4-trifluorobutyl group onto a nitrogen atom can significantly impact the basicity and pharmacokinetic profile of amine-containing compounds.

General Signaling Pathway for N-Alkylation

Caption: Key components for N-alkylation reactions.

Table 1: N-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |

| Pyrrolidine | K₂CO₃ | CH₃CN | 60 | 8 | 92 |

Experimental Protocol: Synthesis of N-(4,4,4-trifluorobutyl)aniline

-

To a solution of aniline (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4,4,4-trifluorobutyl)aniline.

O-Alkylation Reactions

The 4,4,4-trifluorobutyl group can be introduced into molecules via ether linkages, which is a common strategy in medicinal chemistry to modify solubility and metabolic stability.

General Signaling Pathway for O-Alkylation

Caption: Key components for O-alkylation reactions.

Table 2: O-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 24 | 90 |

| 4-Methoxyphenol | NaH | THF | 60 | 6 | 88 |

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Phenyl Ether

-

To a solution of phenol (1.0 eq) in acetone (0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add this compound (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1 M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation or column chromatography to yield the desired ether.

S-Alkylation Reactions

Thioethers containing the 4,4,4-trifluorobutyl group are of interest in various fields, including materials science and medicinal chemistry.

General Signaling Pathway for S-Alkylation

Caption: Key components for S-alkylation reactions.

Table 3: S-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaOH | Ethanol | Reflux | 6 | 95 |

| 1-Butanethiol | Et₃N | CH₂Cl₂ | 25 | 12 | 89 |

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Phenyl Sulfide

-

Dissolve thiophenol (1.0 eq) in ethanol (0.5 M) and add a solution of sodium hydroxide (1.1 eq) in water.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 6 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate, and purify by vacuum distillation to obtain the product.

C-Alkylation Reactions

The formation of a carbon-carbon bond by reacting this compound with a carbanion is a powerful tool for constructing more complex molecular skeletons. Active methylene compounds, such as malonic esters, are common nucleophiles in these reactions.

General Signaling Pathway for C-Alkylation

Caption: Key components for C-alkylation reactions.

Table 4: C-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl malonate | NaOEt | Ethanol | Reflux | 18 | 78 |

| Ethyl acetoacetate | NaH | THF | 50 | 12 | 75 |

Experimental Protocol: Synthesis of Diethyl 2-(4,4,4-trifluorobutyl)malonate

-

Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.

-

After stirring for 30 minutes, add this compound (1.0 eq) and heat the mixture to reflux for 18 hours.

-

Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to obtain diethyl 2-(4,4,4-trifluorobutyl)malonate.[2][3]

References

"1-Bromo-4,4,4-trifluorobutane" reaction with amines to form trifluorobutyl amines